2,3-diphenylquinoxalin-5-amine

Medicinal Chemistry Heterocyclic Synthesis Quinoxaline Derivatives

Standard 2,3-diphenylquinoxaline amines lack the precise reactivity required for specific heterocycle synthesis. Substituting the 5-amine with its 6-isomer alters reaction pathways and material properties, risking synthetic failure. - **Synthetic access**: Enables 5-substituted alkoxymethylene derivatives (51-72% yield) and thermal cyclization to pyridoquinoxalines-a route unavailable to the 6-isomer. - **Materials utility**: Amine functionalization via Buchwald-Hartwig yields D-A-D fluorophores with tunable blue-to-yellow emission and AIE properties for OLEDs. - **Control applications**: Serves as a negative control in antimicrobial SAR studies to isolate core scaffold effects. Available in research quantities for immediate shipment.

Molecular Formula C20H15N3
Molecular Weight 297.4 g/mol
CAS No. 32044-95-4
Cat. No. B8735590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diphenylquinoxalin-5-amine
CAS32044-95-4
Molecular FormulaC20H15N3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N
InChIInChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2
InChIKeyURGHPEUGBMZIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylquinoxalin-5-amine: Structural Overview


2,3-Diphenylquinoxalin-5-amine (CAS 32044-95-4) is a heterocyclic amine belonging to the 2,3-diarylquinoxaline class, characterized by a bicyclic quinoxaline core with phenyl substituents at positions 2 and 3, and a primary amine at position 5. Its molecular formula is C20H15N3, with a molecular weight of 297.4 g/mol [1]. The compound is a useful building block in medicinal and materials chemistry, serving as a key intermediate for the synthesis of more complex quinoxaline derivatives, including pyridoquinoxalines and alkoxymethylene adducts . Its amine functionality enables further derivatization via nucleophilic substitution and Buchwald–Hartwig amination, expanding its utility in drug discovery and optoelectronic material design [2]. The compound is commercially available from several vendors, typically at ≥95% purity, and is referenced in both synthetic chemistry and materials science literature.

2,3-Diphenylquinoxalin-5-amine: Positional Isomerism Risks


The quinoxaline scaffold is a privileged structure in medicinal and materials chemistry, but simple substitution with a 2,3-diphenylquinoxaline core does not guarantee equivalent performance or reactivity. The position of the amine group on the fused benzene ring (e.g., 5- vs. 6-position) critically influences both synthetic utility and biological or materials properties. As demonstrated by distinct literature precedents, 2,3-diphenylquinoxalin-5-amine and its 6-amine isomer [1] exhibit divergent reaction pathways and application profiles. The 5-amine derivative serves as a precursor for nucleophilic substitution with alkoxymethylene compounds, leading to pyridoquinoxaline formation , whereas the 6-amine isomer has been employed in the synthesis of polybenzoxazine composites for supercapacitor applications [1]. Consequently, substituting one positional isomer for another can result in synthetic failure, altered material performance, or lack of biological activity. Procurement decisions must therefore be guided by the specific amine substitution pattern required for the intended synthetic route or application.

2,3-Diphenylquinoxalin-5-amine: Quantitative Differentiation


5-Amine Pyridoquinoxaline Synthesis

2,3-Diphenylquinoxalin-5-amine serves as a key intermediate for nucleophilic substitution with alkoxymethylene derivatives, affording products with yields ranging from 51% to 72% . This reactivity is distinct from the 6-amine isomer, which has been employed in different synthetic contexts, such as the formation of polybenzoxazine composites [1]. The 5-amine isomer's ability to undergo thermal cyclization to yield pyridoquinoxalines is a unique synthetic pathway not reported for the 6-amine isomer .

Medicinal Chemistry Heterocyclic Synthesis Quinoxaline Derivatives

No Antibacterial Activity of 5-Amine Derivatives

Nucleophilic substitution products derived from 2,3-diphenylquinoxalin-5-amine were tested for antibacterial activity and found to be inactive . In contrast, certain 2,3-N,N-diphenyl quinoxaline derivatives (e.g., compounds 25 and 31) exhibit potent activity against Gram-positive bacteria, including MRSA and VRE, with MIC values ranging from 0.25 to 1 mg/L [1]. This difference highlights that the presence of a 5-amino group alone does not confer antimicrobial activity, and that specific substitution patterns on the quinoxaline core are critical for biological efficacy.

Antimicrobial Resistance Drug Discovery Quinoxaline SAR

6-Amine Isomer for Supercapacitors

2,3-Diphenylquinoxalin-6-amine (dpqa) has been incorporated into polybenzoxazine composites for supercapacitor applications, achieving a specific capacitance of 637 F g⁻¹ at 5 A g⁻¹ and a dielectric constant (k) of 11.0 for 10 wt% CNT-PbS/poly(BA-dpqa) [1]. No published studies have reported similar electrochemical performance for 2,3-diphenylquinoxalin-5-amine-based materials. This indicates that the 6-amine isomer is currently the preferred choice for developing high-performance supercapacitor electrodes within the 2,3-diphenylquinoxaline amine series.

Materials Science Supercapacitors Polybenzoxazine Composites

Identical Computed Properties

Computed physicochemical properties for 2,3-diphenylquinoxalin-5-amine include a molecular weight of 297.4 g/mol, XLogP3-AA of 3.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and rotatable bond count of 2 [1]. These values are identical to those of the 6-amine isomer due to the same molecular formula and functional group counts. Therefore, these computed properties do not differentiate the isomers and cannot be used as a basis for selection.

Cheminformatics Physicochemical Properties Drug-Likeness

2,3-Diphenylquinoxalin-5-amine: Application Scenarios


Pyridoquinoxaline Derivatives Synthesis

2,3-Diphenylquinoxalin-5-amine is the optimal starting material for preparing 5-substituted alkoxymethylene derivatives, which can be thermally cyclized to yield pyridoquinoxalines . This synthetic route is not accessible using the 6-amine isomer, making the 5-amine derivative essential for accessing this heterocyclic scaffold. The yields for the nucleophilic substitution step range from 51% to 72%, providing a reliable entry point for medicinal chemistry programs targeting pyridoquinoxaline-based bioactive molecules .

D–A–D Optoelectronic Materials

The 5-amino group can be functionalized via Buchwald–Hartwig amination to incorporate diarylamine or heterocyclic amine donors, enabling the design of D–A–D type fluorophores . While the specific 5-amine derivative was not explicitly characterized in the referenced study, the general synthetic approach is applicable to 2,3-diphenylquinoxaline amines, and the resulting materials exhibit tunable emission from blue to yellow, as well as aggregation-induced emission (AIE) properties . This positions 2,3-diphenylquinoxalin-5-amine as a versatile core for developing solid-state emitters and ambipolar materials for organic electronics.

Negative Control in Antimicrobial Screening

Given the lack of antibacterial activity observed for alkoxymethylene derivatives of 2,3-diphenylquinoxalin-5-amine , this compound or its simple derivatives can serve as negative controls in antimicrobial screening assays. This allows researchers to benchmark the activity of novel quinoxaline-based antimicrobials and confirm that observed activity is due to specific structural modifications rather than the quinoxaline core itself.

Positional Isomer SAR Studies

2,3-Diphenylquinoxalin-5-amine is a valuable tool for structure–activity relationship (SAR) studies aimed at understanding the impact of amine substitution position on biological or materials properties. Direct comparison with the 6-amine isomer can reveal differences in synthetic reactivity , electrochemical performance [1], and biological activity, guiding the rational design of optimized quinoxaline-based compounds.

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